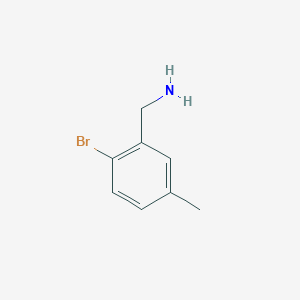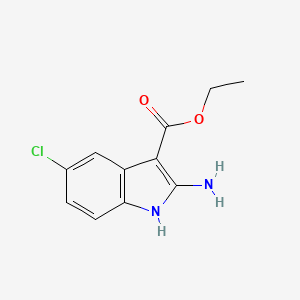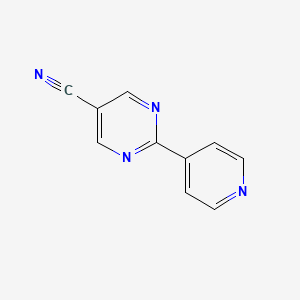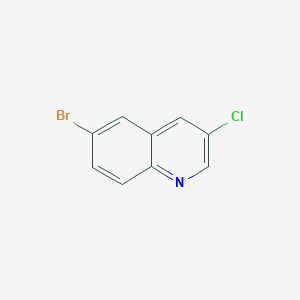
6-ブロモ-3-クロロキノリン
概要
説明
6-Bromo-3-chloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for further chemical modifications.
科学的研究の応用
6-Bromo-3-chloroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of biological pathways and as a probe for understanding enzyme mechanisms.
Medicine: Quinoline derivatives, including 6-Bromo-3-chloroquinoline, exhibit antimicrobial, antimalarial, and anticancer activities
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals
作用機序
Target of Action
It is related to quinoline compounds, which are known to have antimalarial properties . Quinolines, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the parasite to accumulate toxic heme, leading to its death .
Mode of Action
Based on the mode of action of related quinoline compounds, it can be inferred that 6-bromo-3-chloroquinoline might interact with its targets by inhibiting key enzymes, leading to the accumulation of toxic substances within the parasite .
Biochemical Pathways
Quinoline compounds like chloroquine are known to interfere with the heme detoxification pathway in malarial parasites . This interference prevents the conversion of toxic heme to non-toxic hemazoin, leading to the death of the parasite .
Result of Action
Based on the effects of related quinoline compounds, it can be inferred that the action of 6-bromo-3-chloroquinoline might result in the accumulation of toxic heme within malarial parasites, leading to their death .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromaniline with ethyl propiolate in the presence of phosphorus trichloride, followed by cyclization to form the quinoline ring . The reaction conditions often include high temperatures and the use of solvents like diphenyl ether.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. The method described above can be adapted for large-scale synthesis, ensuring environmental friendliness and operational simplicity. The comprehensive yield can reach up to 70% or more, making it suitable for mass production .
化学反応の分析
Types of Reactions: 6-Bromo-3-chloroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Suzuki-Miyaura coupling is a common method used to form carbon-carbon bonds with 6-Bromo-3-chloroquinoline.
Common Reagents and Conditions:
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further utilized in medicinal chemistry and materials science.
類似化合物との比較
- 6-Bromo-4-chloroquinoline
- 6-Bromo-2-chloroquinoline
- 3-Bromo-4-chloroquinoline
Comparison: 6-Bromo-3-chloroquinoline is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .
特性
IUPAC Name |
6-bromo-3-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYGTTGTBSWNMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


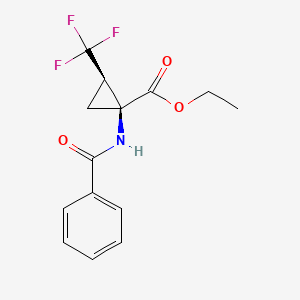
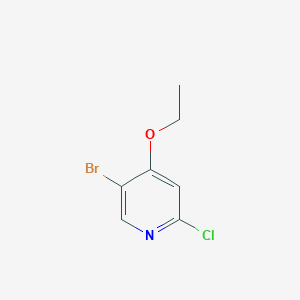
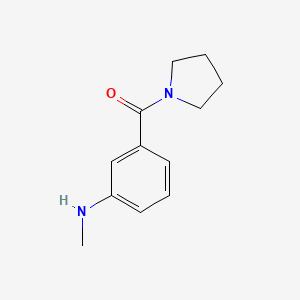
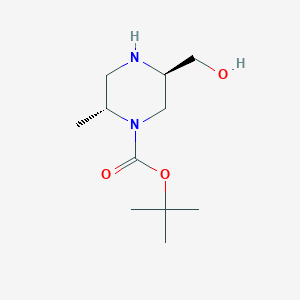
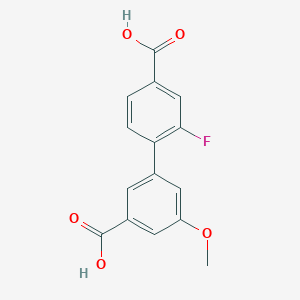
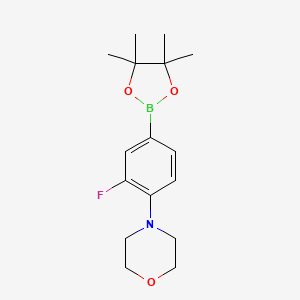
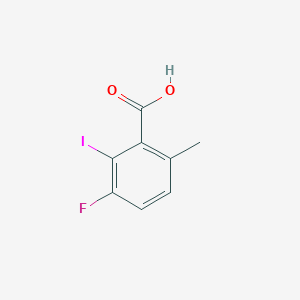
![tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1445589.png)
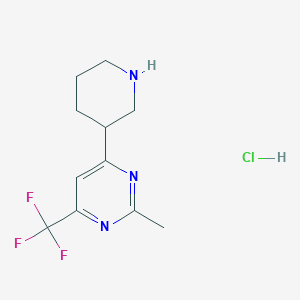
![2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445594.png)

